fqi1 fqi1 FQI 1 is an inhibitor of Late SV40 Factor (LSF) transactivation activity (IC50 = 2.1 µM). It inhibits growth of NIH3T3, HeLa S3, and A549 cancer cells (GI50s = 3.8, 0.79, and 6.3 µM, respectively). FQI 1 decreases viability of QGY-7703 and Huh7 liver cancer cells, but not of non-cancerous Hc3716-hTERT cells and primary mouse hepatocytes, when used at a concentration of 4 µM. It reduces tumor growth induced by N-nitrosodiethylamine (DEN) in mice and in a QGY-7703 hepatocellular carcinoma (HCC) mouse xenograft model when administered at doses of 4 and 1 mg/kg, respectively.
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor)
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 599151-35-6
VCID: VC0006330
InChI: InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
SMILES: CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

fqi1

CAS No.: 599151-35-6

Cat. No.: VC0006330

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

fqi1 - 599151-35-6

CAS No. 599151-35-6
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name 8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Standard InChI InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
Standard InChI Key YKSYGLXHLSPWLB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Canonical SMILES CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4

Chemical and Molecular Profile of FQI1

FQI1 (Chemical name: (±)(8-(2-Ethoxyphenyl)-7,8-dihydro- dioxolo[4,5-g]quinolin-6(5H)-one) is a synthetic small molecule with a molecular weight of 353.36 g/mol. Its structure features a quinolinone core substituted with ethoxyphenyl and dioxolo groups, enabling selective interaction with LSF's DNA-binding domain .

Target Specificity and Binding Kinetics

FQI1 inhibits LSF with a half-maximal inhibitory concentration (IC₅₀) of 2.5 μM in electrophoretic mobility shift assays . Structural-activity relationship studies of 23 quinolinone analogs confirm that the ethoxyphenyl moiety is critical for LSF binding, as its removal reduces potency by >90% . Notably, FQI1 shows no measurable activity against related transcription factors (e.g., NF-κB, AP-1) at concentrations up to 50 μM .

Mechanism of Action: Dual Pathways in Cancer Cell Inhibition

Transcriptional Regulation via LSF Inhibition

LSF overexpression correlates with poor prognosis in hepatocellular carcinoma (HCC) and colorectal cancer (CRC) . FQI1 binds LSF's dimerization domain, preventing its nuclear translocation and DNA binding . This inhibition reduces expression of LSF-dependent oncogenes:

Gene TargetFunctionExpression ChangeCancer TypeSource
DNMT1DNA methyltransferase↓ 65%HCC, CRC
TYMSThymidylate synthase↓ 78%CRC
VEGFAAngiogenesis factor↓ 82%HCC

Chromatin immunoprecipitation (ChIP) assays demonstrate FQI1 reduces LSF occupancy at promoter regions by 90% within 4 hours .

Preclinical Efficacy Across Cancer Models

In Vitro Anti-Proliferative Activity

Cell LineOriginGI₅₀ (μM)Apoptosis InductionSenescenceSource
HepG2HCC1.868% (48h)22%
HCT116CRC2.354% (72h)31%
A549Lung Adenocarcinoma3.142% (72h)19%
MCF10ANormal Breast>50<5%<2%

Notably, FQI1 exhibits 28-fold selectivity for cancer vs. normal hepatocytes (GI₅₀ = 2.1 μM vs. 58.7 μM) .

In Vivo Tumor Suppression

In a HepG2 xenograft model (n=8/group):

  • 5 mg/kg FQI1 (daily i.p.): 74% tumor volume reduction vs. controls at Day 21 (p<0.001)

  • 10 mg/kg: 89% reduction with complete regression in 3/8 mice
    Histopathology showed no liver/kidney toxicity at therapeutic doses .

Epigenetic Modulation via DNMT1-LSF Axis

FQI1 disrupts the LSF-DNMT1 complex critical for maintaining cancer epigenetics :

  • Complex Dissociation: Co-IP assays show 83% reduction in LSF-DNMT1 interaction at 2.5 μM .

  • DNA Methylation Changes:

    • 9,775 differentially methylated CpG sites (51% hypomethylated) after 72h treatment .

    • Hypermethylation at MCM5/6/7 promoters correlates with 4.2-fold repression .

  • Gene Reactivation: 12-hour treatment upregulates tumor suppressors:

    • CDKN1A (p21): 5.8-fold increase

    • BAX: 3.4-fold increase

Clinical Development and Future Directions

Pharmacokinetic Profile

  • Half-life: 3.2h (mice), 5.1h (monkeys)

  • Oral Bioavailability: 38% in primates

  • CNS Penetration: Limited (brain/plasma ratio = 0.08)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator